
Benzyl 6-fluoropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-fluoropyridine-2-carboxylate is a chemical compound that belongs to the class of fluoropyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-fluoropyridine-2-carboxylate typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction, where the carboxylic acid group reacts with the alcohol group to form the ester bond. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 6-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group or reduce other functional groups present in the molecule.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Benzyl 6-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:
Industry: It is employed in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism by which Benzyl 6-fluoropyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Florpyrauxifen-benzyl: A benzyl ester with herbicidal properties, used in agricultural applications.
2-Fluoropyridine: A simpler fluorinated pyridine used as an intermediate in organic synthesis.
6-Fluoronicotinic acid: Another fluoropyridine derivative with applications in medicinal chemistry.
Uniqueness: Benzyl 6-fluoropyridine-2-carboxylate stands out due to its specific ester structure, which imparts unique reactivity and stability compared to other fluoropyridines. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C13H10FNO2 |
|---|---|
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
benzyl 6-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C13H10FNO2/c14-12-8-4-7-11(15-12)13(16)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clé InChI |
XOTKBAKHMILFSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=NC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)


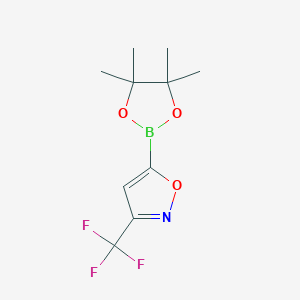
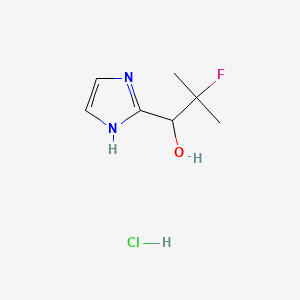

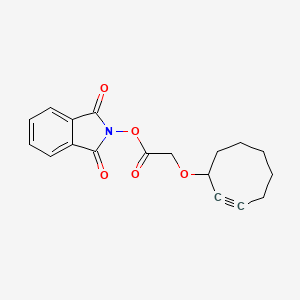
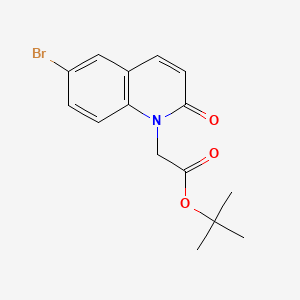



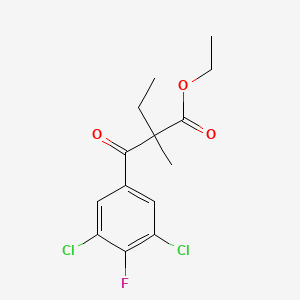
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
